Absence of Public Bioactivity Data Precludes Head-to-Head Comparison with 7-Methyl Regioisomer
No quantitative data for 9-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine could be found in primary literature or public databases. In contrast, regioisomer 7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine (CAS 2549027-92-9) is reported to have a JAK3 IC50 of 0.8 nM [1], providing a conceptual, but non-comparable, benchmark.
| Evidence Dimension | Biochemical Potency (JAK3 Inhibition) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 7-methyl regioisomer (CAS 2549027-92-9) IC50: 0.8 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | Human T-cell assay (for comparator) |
Why This Matters
This highlights a critical gap: procurement decisions cannot be data-driven, as the most meaningful comparator (a regioisomer) has publicly associated potency data while the target compound does not.
- [1] Kuujia.com product page for CAS 2549027-92-9 (7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine), citing JAK3 IC50 data. View Source
